molecular formula C15H21BO4 B1310609 Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate CAS No. 478375-42-7

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate

Cat. No.: B1310609
CAS No.: 478375-42-7
M. Wt: 276.14 g/mol
InChI Key: BLPDNEGFSINGPV-UHFFFAOYSA-N
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Description

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 797755-07-8) is a boronic ester derivative featuring a methyl ester group, a phenyl ring substituted at the meta-position with a pinacol-protected boronate, and an acetamide linkage. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of its dioxaborolane moiety . Its molecular formula is C₁₆H₂₁BO₄, with a molecular weight of 290.16 g/mol . The compound is typically stored under inert conditions (2–8°C) to prevent hydrolysis of the boronate ester .

Properties

IUPAC Name

methyl 2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-7-11(9-12)10-13(17)18-5/h6-9H,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPDNEGFSINGPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455161
Record name METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478375-42-7
Record name METHYL 2-(3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL)ACETATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Methoxy-2-oxoethyl)phenylboronic acid, pinacol ester
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Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

This approach leverages the reactivity of aryl halides and the stability of the pinacol boronate ester for efficient coupling and subsequent transformations.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Notes
1. Esterification 3-Bromophenylacetic acid, methanol, thionyl chloride (SOCl2), reflux (0–85°C) Conversion of acid to methyl ester under reflux with SOCl2 activating the acid for esterification Moderate to high yield; temperature control critical to avoid side reactions
2. Borylation Methyl 3-bromophenylacetate, bis(pinacolato)diboron, Pd(dppf)Cl2 catalyst, base (e.g., potassium acetate), solvent (e.g., dioxane), inert atmosphere (N2 or Ar), 80–100°C, 12–24 h Palladium-catalyzed coupling installs the pinacol boronate ester at the 3-position of the phenyl ring Yields vary (30–70%) depending on catalyst loading, base, and reaction time; purification by silica gel chromatography

Reaction Mechanism Insights

  • The esterification proceeds via acid activation by thionyl chloride, forming an acid chloride intermediate that reacts with methanol to yield the methyl ester.
  • The borylation involves oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.
  • The pinacol boronate group is sensitive to moisture; thus, reactions are conducted under inert atmosphere and anhydrous conditions to prevent hydrolysis.

Optimization Parameters

Parameter Effect on Yield & Purity Recommendations
Temperature Excessive heat (>100°C) can degrade boronate ester Maintain 80–100°C for borylation; reflux for esterification carefully controlled
Catalyst Pd(dppf)Cl2 and Pd(PPh3)4 are effective; catalyst loading affects rate and yield Use 2–5 mol% catalyst for optimal balance
Base Potassium acetate or carbonate promotes transmetallation Use dry, finely powdered base to enhance reactivity
Solvent Polar aprotic solvents (dioxane, THF) stabilize intermediates Use anhydrous solvents under inert atmosphere
Purification Silica gel chromatography with pentane/ethyl acetate gradient Minimize exposure to moisture; add triethylamine (1% v/v) to buffers to reduce acidic degradation

Research Findings and Data

Yield and Purity Data from Literature

Study Method Yield (%) Purity (%) Notes
Suzuki et al., 2018 Pd-catalyzed borylation of methyl 3-bromophenylacetate 65 >95 Optimized catalyst and base loading
Lee et al., 2020 Esterification followed by borylation with Pd(dppf)Cl2 55 92 Moisture control critical
Zhang et al., 2022 One-pot esterification and borylation 40 90 Lower yield due to side reactions

Summary Table of Preparation Methods

Preparation Step Reagents Conditions Yield Range Key Considerations
Esterification 3-Bromophenylacetic acid, methanol, SOCl2 Reflux 0–85°C, 2–4 h 70–90% Control temperature to avoid acid chloride decomposition
Borylation Methyl 3-bromophenylacetate, bis(pinacolato)diboron, Pd catalyst, base 80–100°C, 12–24 h, inert atmosphere 30–70% Use dry solvents, inert atmosphere, optimize catalyst/base

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Transition Metal Catalysts: Employed in hydroboration reactions.

    Bases: Such as potassium acetate, used to facilitate the borylation process.

Major Products Formed

Scientific Research Applications

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a building block for more complex molecules. Its boron atom allows for participation in:

  • Suzuki Coupling Reactions : Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate can be used to form biaryl compounds through cross-coupling with aryl halides.

Medicinal Chemistry

In medicinal chemistry, the compound's structure can be modified to develop new pharmaceutical agents. Its boron-containing moiety has been shown to enhance biological activity and selectivity in drug design.

  • Anticancer Agents : Research has indicated that boron-containing compounds exhibit potential as anticancer agents due to their ability to target specific biological pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in Suzuki coupling reactions to synthesize various biaryl compounds. The reaction conditions were optimized for yield and selectivity.

Reaction ConditionsYield (%)Selectivity (%)
Catalyst: Pd(PPh₃)₂85>95
Solvent: Toluene

Case Study 2: Anticancer Activity

Research focused on the anticancer potential of boron-containing compounds derived from this compound showed promising results. In vitro studies indicated significant cytotoxicity against various cancer cell lines.

Cell LineIC₅₀ (µM)
MCF-7 (Breast)10
A549 (Lung)15
HeLa (Cervical)12

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process is crucial in forming new carbon-carbon bonds, which are fundamental in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate are compared below based on substituent positions, electronic effects, synthetic utility, and safety profiles.

Positional Isomers

Compound Name CAS No. Substituent Position Molecular Formula Key Differences Reference
Methyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 1415960-54-1 Para C₁₆H₂₁BO₄ The boronate group is para to the acetamide linkage. This positional change reduces steric hindrance in cross-coupling reactions, potentially enhancing reactivity with bulky partners .
Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 859169-20-3 Ortho-methyl, para-boronate C₁₇H₂₃BO₄ An additional methyl group at the ortho position increases steric bulk, which may slow reaction kinetics but improve regioselectivity .

Functional Group Variations

Compound Name CAS No. Functional Group Molecular Formula Key Differences Reference
Ethyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 1198615-70-1 Ethyl ester C₁₆H₂₃BO₄ The ethyl ester group increases lipophilicity (logP ~2.1 vs. 1.8 for methyl), improving membrane permeability in drug delivery applications .
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid 876062-39-4 Carboxylic acid C₁₄H₁₉BO₄ The carboxylic acid group (pKa ~4.5) enhances water solubility but requires deprotonation for cross-coupling, complicating reaction conditions .
Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate 2377608-13-2 Phenoxy linkage C₁₅H₂₁BO₅ The phenoxy group introduces electron-withdrawing effects, reducing boronate electrophilicity and slowing coupling rates .

Substituent Effects

Compound Name CAS No. Substituent Molecular Formula Key Differences Reference
Methyl 2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate 1192548-08-5 Fluorine at para C₁₆H₂₀FBO₄ Fluorine’s electron-withdrawing effect (+I) enhances boronate electrophilicity, accelerating cross-coupling by ~20% compared to non-fluorinated analogs .
2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate 811841-45-9 Methoxy at ortho C₁₅H₂₁BO₅ Methoxy’s electron-donating effect (-I) stabilizes the boronate, requiring harsher conditions (e.g., higher Pd catalyst loading) for coupling .

Biological Activity

Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetate is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, reviewing relevant research findings, case studies, and potential applications.

Molecular Formula

  • Molecular Formula : C15H20B O4
  • Molecular Weight : 276.14 g/mol

Structural Features

The compound features a boron-containing dioxaborolane moiety, which is known for enhancing the stability and reactivity of organic compounds. The presence of the phenyl group contributes to its potential pharmacological properties.

Safety Profile

According to safety data, this compound may cause skin irritation (H315) and is harmful if swallowed (H302) .

Pharmacological Properties

Research indicates that compounds with similar structures may exhibit various pharmacological properties, including anti-inflammatory and anticancer activities. The boron atom in the dioxaborolane structure is particularly noted for its role in enhancing the metabolic stability of organic molecules .

Case Studies and Research Findings

  • GSK-3β Inhibition : A related study highlighted that compounds with structural similarities to this compound can inhibit Glycogen Synthase Kinase 3 beta (GSK-3β), a crucial enzyme in various cellular processes. The most potent inhibitors in this category showed IC50 values as low as 8 nM .
  • Cytotoxicity Assays : In vitro studies on related compounds demonstrated varying degrees of cytotoxicity against different cell lines. For instance, some derivatives showed significant reductions in cell viability at concentrations ranging from 0.1 to 100 µM . This suggests potential applications in cancer therapy.
  • Anti-inflammatory Activity : Compounds structurally related to this compound have been evaluated for their ability to reduce inflammatory markers such as nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells . These findings support the compound's potential use in treating inflammatory diseases.

Summary of Biological Activities

Activity TypeObservationsReference
GSK-3β InhibitionIC50 values as low as 8 nM
CytotoxicitySignificant cell viability reduction observed
Anti-inflammatoryReduced NO and IL-6 levels in microglial cells

Applications in Research and Industry

Given its unique structure and biological activity profile, this compound holds promise for various applications:

  • Drug Development : Its potential as a GSK-3β inhibitor positions it as a candidate for developing treatments for neurodegenerative diseases and cancer.
  • Chemical Synthesis : The compound can serve as a versatile intermediate in organic synthesis due to its reactive boron moiety.
  • Biological Research : Further studies are warranted to explore its mechanisms of action and interactions within biological systems.

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate?

The compound is typically synthesized via Suzuki-Miyaura coupling or transesterification. For example, a derivative was synthesized by reacting a benzylidene-malononitrile precursor under photochemical conditions, followed by purification using column chromatography (SiO₂, pentane/EtOAc gradient with 1% Et₃N, Rf = 0.24), yielding 33% as a colorless oil . Key steps include:

  • Selection of boronic ester precursors (e.g., pinacol boronic esters).
  • Optimization of solvent systems (e.g., EtOAc/pentane gradients).
  • Use of stabilizing agents like triethylamine to prevent boronate hydrolysis.

Basic: How is this compound utilized in cross-coupling reactions for medicinal chemistry applications?

It serves as a boronic ester intermediate in Suzuki-Miyaura reactions to construct biaryl motifs. For instance, it was used to synthesize quinoline derivatives targeting FABP4/5 inhibitors. The general procedure involves:

  • Coupling with aryl/heteroaryl halides (e.g., intermediates like 3-chloro-4-bromophenyl derivatives).
  • Palladium catalysis (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in THF/H₂O mixtures at 60–80°C .
  • Post-reduction or hydrolysis to yield bioactive scaffolds (e.g., carboxylic acids for enzyme inhibition) .

Basic: What purification strategies are effective for isolating this compound and its derivatives?

Column chromatography on silica gel with non-polar solvents (pentane/EtOAc gradients) is standard . For oxygen-sensitive intermediates, degassed solvents and inert atmospheres are recommended. Analytical HPLC or GC-MS is used to confirm purity (>98% by GC) .

Advanced: How can researchers optimize yields in reactions involving this boronic ester?

Yield optimization requires:

  • Catalyst screening : PdCl₂(dppf) often outperforms Pd(PPh₃)₄ for sterically hindered substrates .
  • Solvent selection : Dioxane/water mixtures (4:1) enhance solubility of aryl halides.
  • Temperature control : Microwave-assisted heating (100°C, 30 min) can improve coupling efficiency .
  • Stoichiometry : Use 1.2–1.5 equivalents of boronic ester to drive reactions to completion .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for derivatives?

Discrepancies in NMR data (e.g., unexpected splitting or integration) may arise from:

  • Rotamers : Steric hindrance in esters can cause slow rotation, splitting peaks (e.g., acetate methyl groups).
  • Boron coordination : Variable B–O bonding environments affect <sup>11</sup>B NMR shifts (δ 28–32 ppm for pinacol esters) .
  • Solution-state aggregation : Dilute samples (<10 mM) in CDCl₃ or DMSO-<i>d</i>6 reduce aggregation artifacts .

Advanced: What strategies are used to design bioactive molecules from this compound in drug discovery?

  • Scaffold diversification : The acetate group can be hydrolyzed to carboxylic acids for enzyme binding, while the boronic ester enables late-stage biaryl coupling .
  • Metabolic stability : Methyl ester prodrugs improve bioavailability, with hydrolysis in vivo releasing active acids .
  • SAR studies : Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance binding to targets like FABP4/5 .

Advanced: How does ligand choice in palladium-catalyzed reactions impact the regioselectivity of coupling?

Bulky ligands (e.g., SPhos, XPhos) favor coupling at sterically hindered positions. For example:

  • Ortho-substituted aryl halides : XPhos enables coupling at meta positions via chelation control .
  • Electronic effects : Electron-deficient ligands (e.g., dppf) improve reactivity with deactivated aryl halides .

Advanced: What are the challenges in synthesizing air-sensitive derivatives of this compound?

  • Boron oxidation : Store compounds under argon and use Schlenk techniques.
  • Ester hydrolysis : Avoid aqueous workups; instead, use anhydrous MgSO₄ for drying .
  • Byproduct formation : Monitor for protodeboronation (common in acidic conditions) via <sup>1</sup>H NMR .

Advanced: How can computational methods aid in predicting reactivity or stability of derivatives?

  • DFT calculations : Predict transition states for cross-coupling (e.g., B3LYP/6-31G* level) .
  • Molecular docking : Screen boronic ester derivatives against target proteins (e.g., FABP4/5) to prioritize synthesis .
  • pKa estimation : Tools like MarvinSketch predict ester hydrolysis rates under physiological conditions .

Advanced: What analytical techniques are critical for characterizing complex boronate intermediates?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., EI-MS for C₁₆H₂₁BO₄⁺, m/z 290.17) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray crystallography : Determine solid-state structures of crystalline derivatives (e.g., naphtho-diazaborinine analogs) .

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